(4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
(4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it a valuable component in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Hydrochloride formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity are advantageous in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
- (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine sulfate
- (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine phosphate
Uniqueness
The hydrochloride form of (4S)-6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its enhanced solubility and stability compared to other salts. This makes it particularly useful in pharmaceutical formulations and other applications where solubility and stability are critical factors.
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1 |
InChI Key |
WFTUXBCZUUVNKW-QRPNPIFTSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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